
Cyclohexyl(3,4-dihydroxynaphthalen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl(3,4-dihydroxynaphthalen-2-yl)methanone is an organic compound that features a cyclohexyl group attached to a naphthalene ring with two hydroxyl groups at the 3 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(3,4-dihydroxynaphthalen-2-yl)methanone typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes a series of reactions to introduce hydroxyl groups at the 3 and 4 positions. This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via a Friedel-Crafts acylation reaction, where cyclohexyl chloride reacts with the naphthalene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Final Product Formation: The resulting intermediate is then subjected to further purification and characterization to obtain the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexyl(3,4-dihydroxynaphthalen-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of cyclohexyl(3,4-dihydroxyphenyl)methanol.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Cyclohexyl(3,4-dihydroxynaphthalen-2-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials, dyes, and polymers.
Mécanisme D'action
The mechanism of action of Cyclohexyl(3,4-dihydroxynaphthalen-2-yl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The cyclohexyl group may influence the compound’s hydrophobicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexyl(3,4-dihydroxyphenyl)methanone: Similar structure but with a phenyl ring instead of a naphthalene ring.
Cyclohexyl(3,4-dihydroxybenzyl)methanone: Similar structure but with a benzyl group instead of a naphthalene ring.
Uniqueness
Cyclohexyl(3,4-dihydroxynaphthalen-2-yl)methanone is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties compared to similar compounds with phenyl or benzyl rings
Propriétés
Numéro CAS |
65363-49-7 |
|---|---|
Formule moléculaire |
C17H18O3 |
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
cyclohexyl-(3,4-dihydroxynaphthalen-2-yl)methanone |
InChI |
InChI=1S/C17H18O3/c18-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)16(19)17(14)20/h4-5,8-11,19-20H,1-3,6-7H2 |
Clé InChI |
ARVHCOZNLJOFQD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=O)C2=CC3=CC=CC=C3C(=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



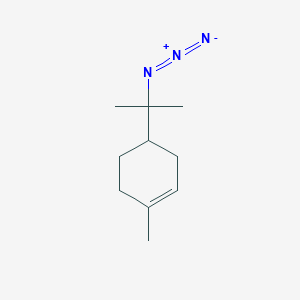
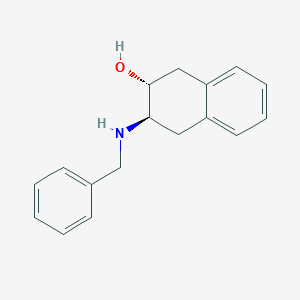



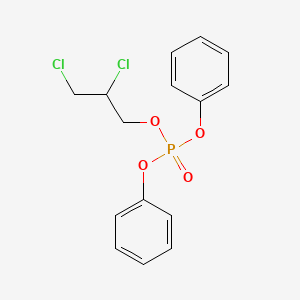
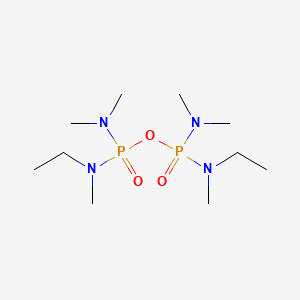
![2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B14485879.png)


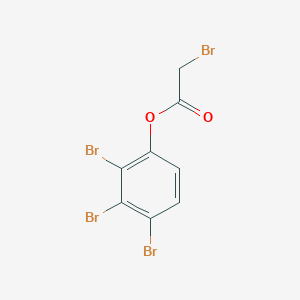

![2,2'-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14485915.png)
